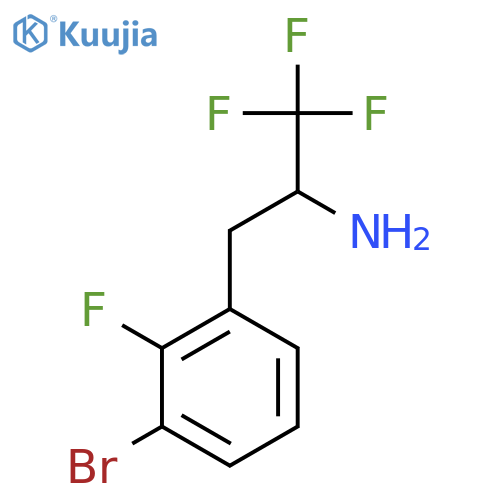

Cas no 1894026-17-5 (3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine)

1894026-17-5 structure

商品名:3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine

- EN300-1945866

- 1894026-17-5

-

- インチ: 1S/C9H8BrF4N/c10-6-3-1-2-5(8(6)11)4-7(15)9(12,13)14/h1-3,7H,4,15H2

- InChIKey: QBYLLDWLSCEWML-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1F)CC(C(F)(F)F)N

計算された属性

- せいみつぶんしりょう: 284.97762g/mol

- どういたいしつりょう: 284.97762g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 26Ų

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1945866-5.0g |

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |

1894026-17-5 | 5g |

$3562.0 | 2023-06-02 | ||

| Enamine | EN300-1945866-1.0g |

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |

1894026-17-5 | 1g |

$1229.0 | 2023-06-02 | ||

| Enamine | EN300-1945866-1g |

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |

1894026-17-5 | 1g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1945866-5g |

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |

1894026-17-5 | 5g |

$3273.0 | 2023-09-17 | ||

| Enamine | EN300-1945866-0.25g |

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |

1894026-17-5 | 0.25g |

$1038.0 | 2023-09-17 | ||

| Enamine | EN300-1945866-0.1g |

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |

1894026-17-5 | 0.1g |

$993.0 | 2023-09-17 | ||

| Enamine | EN300-1945866-10g |

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |

1894026-17-5 | 10g |

$4852.0 | 2023-09-17 | ||

| Enamine | EN300-1945866-0.5g |

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |

1894026-17-5 | 0.5g |

$1084.0 | 2023-09-17 | ||

| Enamine | EN300-1945866-2.5g |

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |

1894026-17-5 | 2.5g |

$2211.0 | 2023-09-17 | ||

| Enamine | EN300-1945866-0.05g |

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |

1894026-17-5 | 0.05g |

$948.0 | 2023-09-17 |

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1894026-17-5 (3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量